molecular formula C10H10BrClF3N3 B1532667 1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine CAS No. 1089330-38-0

1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine

Cat. No. B1532667
CAS RN: 1089330-38-0
M. Wt: 344.56 g/mol
InChI Key: RYAJKUBPSQPTMO-UHFFFAOYSA-N
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Description

The compound “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives, including “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine”, involves the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF . The synthesis process is complex and requires careful control of conditions to ensure the correct product is formed .


Molecular Structure Analysis

The molecular structure of “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine” includes a pyridine ring with a trifluoromethyl group and a piperazine ring . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .


Chemical Reactions Analysis

The chemical reactions involving “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine” are complex and involve several steps . The reactions are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Pharmaceutical Research

This compound, with its trifluoromethyl group, is part of a class of chemicals that have been found in many FDA-approved drugs . The presence of fluorine atoms often contributes to the bioactivity of pharmaceuticals, making this compound potentially valuable in the development of new medications.

Future Directions

The future directions for “1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine” and other TFMP derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . Currently, more than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are undergoing clinical trials .

Mechanism of Action

properties

IUPAC Name

1-[5-bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClF3N3/c11-8-6(10(13,14)15)5-7(17-9(8)12)18-3-1-16-2-4-18/h5,16H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAJKUBPSQPTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=C(C(=C2)C(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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